Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Scientific Research Applications
Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives likely interact with multiple targets in the body.
Mode of Action
For instance, some thiazole derivatives act as inhibitors of certain enzymes, while others may bind to specific receptors, modulating their activity .
Biochemical Pathways
Given the broad spectrum of biological activities associated with thiazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
Based on the known biological activities of thiazole derivatives, it can be inferred that this compound may exert a range of effects at the molecular and cellular levels, potentially including modulation of enzyme activity, alteration of receptor signaling, and impacts on cell proliferation or survival .
Preparation Methods
The synthesis of Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with m-tolyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Comparison with Similar Compounds
Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles These compounds share similar structural features but may exhibit different biological activities and chemical properties. The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological effects .
Properties
IUPAC Name |
ethyl 2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-3-20-12(18)11-8-21-14(16-11)17-13(19)15-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIPCFCMKIYQJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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